![molecular formula C10H10ClNO3 B3036558 4-Chlorobenzoyl methyl glycine CAS No. 35876-36-9](/img/structure/B3036558.png)
4-Chlorobenzoyl methyl glycine
Overview
Description
Synthesis Analysis
The synthesis of 4-Chlorobenzoyl methyl glycine involves several steps. One method involves the use of m-nitrotoluene as a raw material. The m-chlorobenzoyl chloride is obtained via chlorination by chlorine with catalysts under UV-irradiation, and hydrolysis is further carried out to obtain the m-chlorobenzoic acid . Another method involves a chemoenzymatic cascade reaction that includes a Palladium (Pd) catalyzed Suzuki–Miyaura coupling and whole-cell catalyzed C=O asymmetric reduction for enantioselective synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzoyl methyl glycine is represented by the formula C10H10ClNO3. The structure includes a benzoyl group attached to a glycine molecule via an amide bond .
Chemical Reactions Analysis
The chemical reactions involving 4-Chlorobenzoyl methyl glycine are complex and can involve multiple steps. For instance, the Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .
Scientific Research Applications
Chemical Structure and Properties
“4-Chlorobenzoyl methyl glycine” is also known as “4-Chlorobenzoyl chloride”. It has a molecular weight of 175.012 . The IUPAC Standard InChI for this compound is InChI=1S/C7H4Cl2O/c8-6-3-1-5 (2-4-6)7 (9)10/h1-4H
. This structure is available as a 2D Mol file or as a computed 3D SD file .
Intermediate Compound in Pharmaceutical Synthesis
“4-Chlorobenzoyl chloride” is used as an intermediate compound in the synthesis of pharmaceuticals . It is used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .
Plant Growth Regulator
Certain compounds similar to “4-Chlorobenzoyl methyl glycine”, such as 2,5-dichlorobenzoyl chloride (CBC) and methyl-2,5-dichlorobenzoate (MCB), function as plant growth regulators . They can temporarily inhibit or delay the germination of certain seeds, but the seeds can overcome this effect over time .
Thermochemistry Research
“4-Chlorobenzoyl chloride” is also used in thermochemistry research. It has a specific heat of formation and other thermochemical data available, which are useful in various scientific studies .
Material Science
Due to its specific properties, “4-Chlorobenzoyl chloride” is used in material science for the development of new materials and technologies .
Environmental Science
In environmental science, “4-Chlorobenzoyl chloride” is studied for its effects on the environment, including its potential toxicity and degradation .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitutions are likely to occur at the benzylic position .
Biochemical Pathways
These pathways rely on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides and methyl groups used for methylation of proteins, RNA, and DNA .
Pharmacokinetics
The molecular weight of the compound is 175012 , which may influence its absorption and distribution in the body.
Result of Action
Similar compounds have been shown to result in changes in dna methylation following cell activation and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chlorobenzoyl methyl glycine. For instance, variations in temperature and water availability can explain global variations in the emissions of similar compounds . Furthermore, the presence of inhibitory molecules, such as oxygen, and the seawater anion, sulfate, due to competitive ecological interactions, can also constrain the distribution and activity of similar compounds .
properties
IUPAC Name |
2-[(4-chlorobenzoyl)-methylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-12(6-9(13)14)10(15)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXVEBUXFOVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzoyl methyl glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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